

# Citalopram's Influence on Alcohol Craving and Relapse: A Technical Guide

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The therapeutic potential of citalopram, a selective serotonin reuptake inhibitor (SSRI), in the management of alcohol use disorder (AUD) has been a subject of considerable research. The intricate relationship between the serotonergic system and the neurobiology of addiction suggests that modulating serotonin levels could influence alcohol craving and relapse. This technical guide provides an in-depth analysis of the existing evidence, focusing on quantitative data from clinical trials, detailed experimental protocols, and the underlying neurobiological signaling pathways.

## **Quantitative Data from Clinical Trials**

The efficacy of citalopram in reducing alcohol consumption and craving has yielded mixed results across various clinical trials. While some studies suggest a beneficial effect, others report no significant advantage over placebo or even poorer outcomes. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of Clinical Trials on Citalopram for Alcohol Dependence



Study	Participant Characteris tics	N	Citalopram Dose	Duration	Key Findings
Naranjo et al. (1992)[1]	Healthy, non- depressed, alcohol- dependent drinkers	16	40 mg/day	1 week (crossover)	- Daily alcoholic drinks decreased by 17.5% (p=0.01) - Percentage of abstinent days increased from 15.5% to 27.7% (p<0.01) - Decreased interest, desire, craving, and liking for alcohol (p<0.05)
Charney et al. (2015)[2] [3]	Patients with alcohol abuse or dependence (with and without depression)	265	20-40 mg/day	12 weeks	- No advantage over placebo Higher number of heavy drinking days in the citalopram group (p=0.007) Smaller decrease in



					frequency and quantity of alcohol consumption compared to placebo.
Balldin et al. (1994)[2]	Alcohol- dependent individuals	-	-	-	No advantage compared to placebo.
Kranzler et al. (1995)[2]	Alcohol- dependent individuals	-	-	-	No advantage compared to placebo.
Naranjo et al. (2000)[4]	Non- depressed men and women with mild to moderate alcohol dependence	61	40 mg/day	12 weeks	- Men on citalopram reduced average daily drinks by 44%, while women showed a 27% decrease (p<0.05).
Zorick et al. (2019)[5][6] [7]	Alcohol- dependent volunteers and matched healthy controls	20 (10 per group)	40 mg (single IV infusion)	Single session	- Decreased cue-induced craving for alcohol in alcohol-dependent individuals (p=0.003).

Table 2: Detailed Outcomes from Charney et al. (2015)



Outcome Measure (at 12 weeks)	Citalopram Group	Placebo Group	p-value
Number of Heavy Drinking Days	Higher	Lower	0.007
Number of Drinking Days (in last 30 days)	Higher	Lower	0.007
Drinks per Drinking Day (in last 30 days)	Higher	Lower	0.03
Money Spent on Alcohol (in last 30 days)	Higher	Lower	0.041
% Decrease in Frequency of Consumption	Smaller	Larger	0.016
% Decrease in Quantity per Drinking Day	Smaller	Larger	0.025

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical research. The following are protocols from key studies investigating citalogram's effect on alcohol craving.

- 1. Protocol: Double-Blind, Placebo-Controlled Crossover Trial (Naranjo et al., 1992)[1]
- Participants: 16 healthy, non-depressed, alcohol-dependent drinkers (13 men, 3 women),
   aged 26 to 69 years, with a mean daily consumption of 6.6 standard drinks.
- Design: A randomized, double-blind, crossover study.
- Procedure:
  - Baseline (1 week): Participants recorded their daily consumption of alcoholic and nonalcoholic drinks, and tobacco use. Evening urine samples were collected, and ratings for



interest, desire, craving, and liking for alcohol were completed.

- Treatment Phase 1 (1 week): Participants were randomized to receive either 40 mg/day of citalopram or a placebo.
- Washout (1 week): A period with no treatment.
- Treatment Phase 2 (1 week): Participants were crossed over to the other treatment (citalogram or placebo).
- Outcome Measures:
  - Daily number of standard alcoholic drinks (13.6 g ethanol).
  - Percentage of days abstinent.
  - Self-reported ratings of interest, desire, craving, and liking for alcohol.
- Experimental Bar Sessions: Following each treatment period, participants were required to consume as many as 18 mini-drinks (equivalent to six standard drinks) at 5-minute intervals and rated their desire for alcohol, intoxication, and mood.
- 2. Protocol: Randomized, Double-Blind, Placebo-Controlled Trial (Charney et al., 2015)[2][3]
- Participants: 265 patients meeting DSM-IV criteria for alcohol abuse or dependence.
- Design: A randomized, double-blind, placebo-controlled trial.
- Procedure:
  - Randomization: Patients were randomly assigned to receive either citalopram or a placebo.
  - Treatment (12 weeks):
    - The citalopram group received 20 mg/day for the first week, followed by 40 mg/day for weeks 2 through 12.

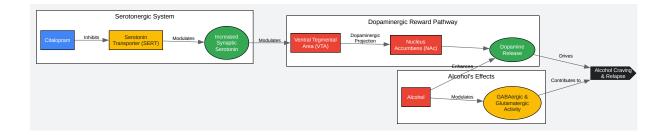


- All patients also received standard addiction treatment consisting of weekly individual and group psychotherapy.
- Outcome Measures (reassessed at 12 weeks):
  - Rates of abstinence.
  - Changes in alcohol use (frequency and quantity).
  - Addiction severity.
  - Depressive symptoms.
  - Psychiatric status.
- 3. Protocol: Cue-Induced Craving with PET Imaging (Zorick et al., 2019)[5][6][7]
- Participants: 10 alcohol-dependent volunteers and 10 matched healthy controls.
- Design: A double-blind, placebo-controlled, within-subjects study.
- Procedure:
  - Infusion: Participants received an intravenous (IV) infusion of either 40 mg of citalopram or saline (placebo) in a counter-balanced order.
  - Cue-Induced Craving Assessment: Following the infusion, participants underwent an assessment of cue-induced craving for alcohol.
  - PET Scanning: Participants underwent a Positron Emission Tomography (PET) scan using the radiotracer [18F]-fallypride to measure dopamine D2/3 receptor availability in the striatum.
- Outcome Measures:
  - Cue-induced alcohol craving scores.
  - Striatal and thalamic dopamine D2/3 receptor binding potential.



## **Signaling Pathways and Experimental Workflows**

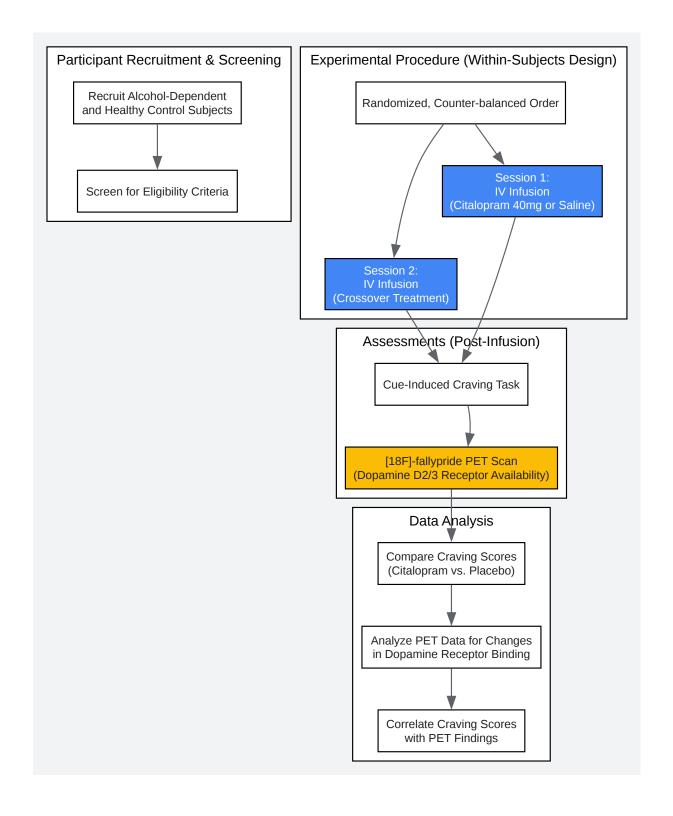
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in alcohol dependence and the experimental workflows used in the cited studies.



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Proposed signaling pathways in alcohol dependence.









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